

Stability and Storage of 3,5-Dibromocyclopentene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromocyclopentene

Cat. No.: B15205567

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This technical guide provides a comprehensive overview of the stability and storage of **3,5-dibromocyclopentene**, a reactive allylic halide used in various synthetic applications. Due to its inherent reactivity, proper handling and storage are crucial to maintain its purity and prevent the formation of hazardous byproducts. This document outlines the known degradation pathways, recommended storage conditions, potential stabilizers, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,5-dibromocyclopentene** is presented in Table 1.

Property	Value	Reference(s)
Synonyms	3,5-Dibromocyclopent-1-ene, Cyclopentene, 3,5-dibromo-, 1,3-dibromo-4-cyclopentene	[1][2]
CAS Number	1890-04-6	[1][2]
Molecular Formula	C ₅ H ₆ Br ₂	[2]
Molecular Weight	225.91 g/mol	[2]
Appearance	Not specified, likely a liquid	-
Boiling Point	61 °C at 4 mmHg	[3]

Stability and Degradation Profile

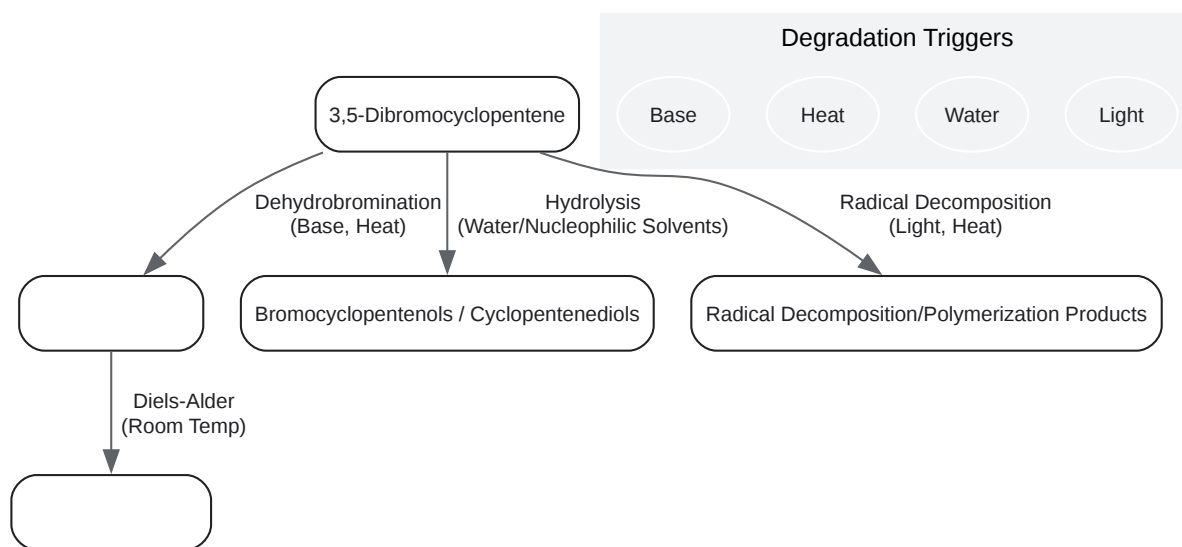
As an allylic dihalide, **3,5-dibromocyclopentene** is susceptible to degradation through several pathways, primarily driven by its reactive carbon-bromine bonds and the presence of a double bond.

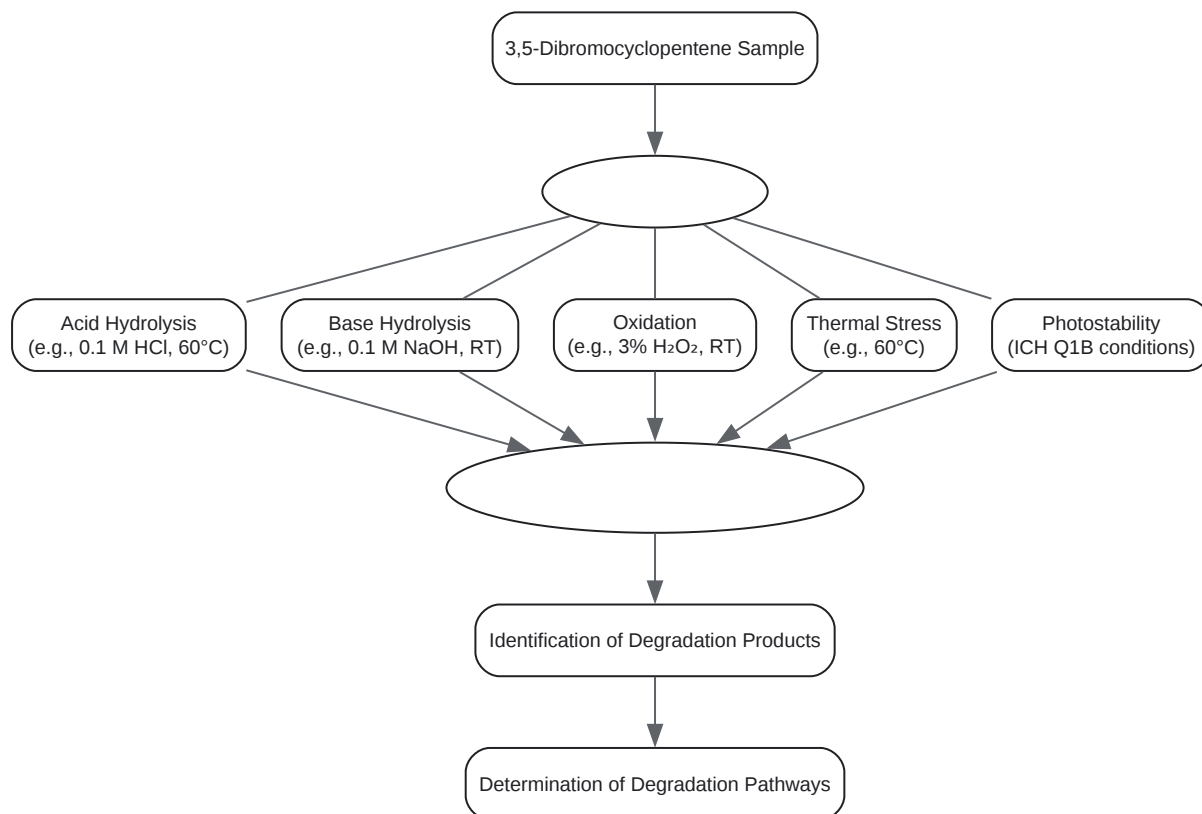
Key Degradation Pathways

- **Dehydrobromination:** The most significant degradation pathway is likely the elimination of two molecules of hydrogen bromide (HBr) to form cyclopentadiene.[4] This reaction can be accelerated by the presence of bases. Cyclopentadiene is itself unstable and readily undergoes a Diels-Alder dimerization to form dicyclopentadiene, especially at room temperature.[5]
- **Hydrolysis:** The allylic bromide functionalities are susceptible to nucleophilic substitution by water, leading to the formation of bromocyclopentenols and potentially cyclopentenediols. This process is referred to as solvolysis or hydrolysis.[6][7]
- **Radical Decomposition:** Exposure to light or heat can initiate free-radical reactions. Allylic radicals are resonance-stabilized, making this a favorable process.[8] This can lead to the formation of various decomposition products or polymerization.

- Allylic Rearrangement: Reactions involving **3,5-dibromocyclopentene** can proceed with allylic rearrangement, indicating the potential for isomerization under certain conditions.[9]

A logical diagram illustrating the primary degradation pathways is provided below.





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